Compound Description: This compound is part of a series of imidazole-1,2,3-triazole hybrids designed and synthesized using a fusion pharmacophore approach. The synthesis involved a copper(I) catalyzed click reaction of propargylated imidazole with various organo arylazides, yielding the desired hybrids, including 1-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)-2-(4-phenyl-2H-chromen-3-yl)-1H-benzo[d]imidazole. This compound, along with others in the series, was screened for antimicrobial activity. Notably, some compounds in this series, including 1-((1-phenyl-1H-1,2,3-triazol-5-yl)methyl)-2-(4-phenyl-2H-chromen-3-yl)-1H-benzo[d]imidazole, demonstrated superior activity compared to ciprofloxacin under the tested conditions .
Sulfonamide Bridged Disubstituted 1,2,3-triazoles
Compound Description: A series of sulfonamide bridged 1,4-disubstituted 1,2,3-triazoles were synthesized through a click reaction between sulfonamide linked terminal alkynes and in situ generated 2/3/4-azidobenzenesulfonamides . These triazoles were characterized using FTIR, 1H NMR, 13C NMR, and HRMS techniques. The synthesized compounds were evaluated for in vitro antibacterial activity against four bacterial strains: Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Klebsiella pneumonia. Some of these triazoles, notably 4-bromo-N-((1-(4-(sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide (6l), demonstrated notable antibacterial activity, especially against B. subtilis, E. coli, and K. pneumonia. Molecular docking studies of the most potent compound (6l) with dihydropteroate synthase were performed to understand its potential mechanism of action .
Compound Description: FTIDC is a highly potent and selective allosteric antagonist of metabotropic glutamate receptor 1 (mGluR1) . It exhibits species-independent activity, inhibiting l-glutamate-induced intracellular Ca2+ mobilization in Chinese hamster ovary cells expressing human, rat, or mouse mGluR1a with an IC50 of 5.8 nM for the human receptor. Notably, FTIDC demonstrates high selectivity for mGluR1 over mGluR5, with an IC50 of 6200 nM for the latter . The mechanism of action involves non-competitive inhibition, suggested by the reduction in maximal response in agonist concentration-response curves in the presence of higher FTIDC concentrations. Further studies utilizing chimeric and mutant mGluR1 receptors revealed that transmembrane domains 4 to 7, particularly Phe801 in TM6 and Thr815 in TM7, are crucial for FTIDC's antagonistic action . FTIDC's inverse agonist activity is apparent in its ability to inhibit the constitutive activity of mGluR1a. In vivo studies in mice demonstrated its effectiveness in inhibiting (S)-3,5-dihydroxyphenylglycine-induced face-washing behavior, a response mediated by group I mGluRs, both via intraperitoneal and oral administration .
Vanillin 1,2,3-triazole Derivatives
Compound Description: A set of novel 1,2,3-triazole derivatives were synthesized using vanillin (4-Hydroxy-3-methoxybenzaldehyde) as a starting scaffold. These derivatives were created via click chemistry employing the copper(I)-catalyzed azide-alkyne cycloaddition method . The resulting compounds were then evaluated for their antimicrobial, antiquorum sensing, and cytotoxic activities. Notably, some of the vanillin 1,2,3-triazole derivatives exhibited enhanced antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa, and antifungal activity against Candida albicans. Furthermore, some of these compounds showed selective cytotoxicity towards MCF-7 and HepG2 cancer cell lines, while demonstrating lower cytotoxicity against normal lung fibroblast cells (WI-38) .
Compound Description: Novel quinoline-benzimidazole hybrids incorporating two distinct triazole-methyl-phenoxy linkers were synthesized and characterized using NMR and elemental analysis . Further structural modifications involved introducing bromine at the C-2 position of the phenoxy core. These hybrids were tested for their antiproliferative activity against a non-tumor cell line (MRC-5 human fetal lung fibroblasts) and various cancer cell lines, including leukemia, lymphoma, and carcinoma . The results, expressed as IC50 values, indicated that these compounds exhibited varying effects on tumor cell growth depending on the cell line and the applied dose. Notably, some quinoline-benzimidazole hybrids, including 7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c) and 2-{4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (14e), were found to induce cell cycle arrest in lymphoma cells . In silico ADME predictions suggested that these compounds are potential drug candidates, primarily for parenteral use due to limited gastrointestinal absorption . Molecular docking studies of compound 14e, a potent and selective inhibitor of lymphoma cell growth, revealed strong binding affinity (-140.44 kcal/mol) to the TAO2 kinase domain .
Chalcones, Pyrazolines, and Isoxazolines Bearing 1,2,3-Triazoline
Compound Description: Several novel chalcones, pyrazolines, and isoxazolines incorporating a 1,2,3-triazoline unit were synthesized . The starting material, 2-((1-(4-acetylphenyl)-4,5-dihydro-1H-1,2,3-triazol-4-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide (1), was condensed with a variety of aromatic aldehydes to generate the corresponding chalcones . These chalcones were then cyclized with semicarbazide in the presence of acetic acid to yield pyrazoline derivatives, while reaction with hydroxylamine hydrochloride and sodium acetate afforded the corresponding isoxazolines . The structures of these compounds were confirmed using FT-IR, 1HNMR, and 13CNMR techniques . Biological evaluation revealed that some of the synthesized compounds exhibited both antibacterial and antioxidant activity . Molecular docking studies indicated that these compounds possess favorable docking scores and binding interactions with the target protein (6ul7), suggesting a potential for inhibiting Escherichia coli growth .
Compound Description: This specific 1,2,3-triazole derivative, 4-[(1-benzyl-1,2,3-triazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one, was structurally characterized using single-crystal X-ray diffraction. The analysis revealed two independent molecules in the asymmetric unit, both exhibiting similar conformations . The benzothiazine fragment adopts a screw-boat conformation, while the plane of the triazole ring is nearly perpendicular to the planes of both the fused and terminal benzene rings . The crystal packing is characterized by C—H⋯N and C—H⋯O hydrogen bonds, resulting in chains of molecules aligned parallel to the a-axis .
Thiophen Ring Containing Triazol Compounds
Compound Description: This research focused on the synthesis and characterization of novel triazole compounds containing a thiophen ring, specifically 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones (3a-c), with the aim of developing potential antifungal agents . These compounds were synthesized through a series of reactions involving N'-1-ethoxy-2-thiophen-2-yl-ethylydene hydrazino carboxylic acid ethyl ester (1) and various 4-amino-4H-1,2,4-triazoles (2) . Further derivatization led to the production of 4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-2-(2-oxo-2-arylethyl)-5-(thiophen-2-yl-methyl)-2H-1,2,4-triazol-3(4H)-ones (4a-e) and ethyl 2-(4-(3,5-disubstituted-4H-1,2,4-triazol-4-yl)-5-oxo-3-(thiophen-2-ylmethyl)-4,5-dihydro-1,2,4-triazol-1-yl)acetates (6a-c) . The synthesized compounds were characterized using elemental analysis, IR, 1H-NMR, and 13C-NMR spectroscopy. The structure of compound 5d, 2-(2-hydroxy-2-p-tolyethyl)-5-(thiophen-2-ylmethyl)-4-(4H-1,2,4-triazol-4-yl)-2H-1,2,4-triazol-3(4H)-one, was further confirmed using X-ray crystallography . Evaluation of their antifungal and antibacterial activities revealed promising results, with compounds 6a and 6b exhibiting the highest antifungal activity among those tested .
1,4,5-Trisubstituted 1,2,3-Triazoles
Compound Description: This research explores the use of 1,4,5-trisubstituted 1,2,3-triazoles as building blocks for synthesizing various bi- and polynuclear heterocyclic compounds with potential pharmacological properties . The work involved cyclocondensation reactions of 5-amino-1-aryl(hetaryl)-1,2,3-triazole-4-carboxamides with heterocyclic α-monobromo-substituted ketones in the presence of various nucleophiles. This approach led to the creation of heterocyclic assemblies combining triazole (sim- and vic-) and other heterocyclic fragments, including thiazole and imidazo[1,2-a]pyridine rings . The synthesized compounds were characterized using NMR and IR spectroscopy and elemental analysis.
Sulfonamide derivatives
Compound Description: This paper describes the synthesis and evaluation of various sulfonamide derivatives for antibacterial, antifungal and antioxidant activities .
1,2-Bis-sulfonamide Derivatives as Modulators of Chemokine Receptors
Compound Description: A series of 1,2-bis-sulfonamide derivatives were synthesized and explored as potential modulators of chemokine receptors . The chemical structures of these compounds are characterized by two sulfonamide groups linked to a central scaffold, with various substituents attached to the sulfonamide nitrogens and the central scaffold . The paper outlines specific structural requirements for these derivatives to effectively interact with chemokine receptors, suggesting the potential for developing selective and potent chemokine receptor modulators based on this scaffold .
NH-1,2,3-Triazole Inhibitors of VIM-2 Metallo-β-Lactamase
Compound Description: This study focuses on developing potent and selective small molecule inhibitors of VIM-2 metallo-β-lactamase, a major contributor to bacterial resistance to β-lactam antibiotics . The research specifically investigates NH-1,2,3-triazoles as a promising chemotype for inhibiting VIM-2 . The lead compound, N-((4-((but-3-ynyloxy)methyl)-1H-1,2,3-triazol-5-yl)methyl)-4-iodo-benzenesulfonamide (1), exhibited submicromolar inhibitory activity against VIM-2, but lacked the ability to potentiate the antibacterial effects of imipenem. The research further explores structure-activity relationships by systematically modifying substituents on the triazole and arylsulfonamide moieties, aiming to enhance potency and identify inhibitors capable of potentiating β-lactam activity against VIM-2-expressing bacteria .
Thiophene and 1,3,4-thiadiazole based heterocycles
Compound Description: This study reports the synthesis of several thiophene and 1,3,4-thiadiazole based heterocycles. These compounds were derived from ketene N,S-acetals, which were prepared from the reaction of 3-oxopropanenitriles with phenyl isothiocyanate .
Zidovudine Quinoline Compound
Compound Description: The compound N-((1-(2-(hydroxymethyl)-5-(5-methyl-2,4-dioxo-3,4-dihydropyrimidine-1(2H)-yl)tetrahydrofuran-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-6-(4b,8,8-trimethyl-4b,5,6,7,8,8a,9,10-hexahydro-dibenzo[a,c]phenazine-2-oxo-yl)hexanamide is a quinoline zidovudine conjugated compound. This compound was designed and synthesized with the aim of developing a selective anti-hepatoma agent . In vitro and in vivo studies demonstrated that this compound effectively kills liver cancer cells, particularly those infected with hepatitis B virus, while exhibiting low toxicity towards normal liver cells . These findings highlight the potential of this compound for treating liver cancer, especially in patients with hepatitis B virus infection.
Compound Description: This compound is a substituted triazole derivative synthesized as a template for generating diverse compound libraries . The synthesis involved a multi-step process starting with 3-(4-bromo-2-fluorophenyl)ethyl acrylate and included reactions such as reduction, acylation, imidization, cyclization, Boc removal, and alkylation .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.